molecular formula C11H19NO5 B1469541 (S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid CAS No. 1273567-44-4

(S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid

Cat. No. B1469541
CAS RN: 1273567-44-4
M. Wt: 245.27 g/mol
InChI Key: YGITYLFOIAYYJU-QMMMGPOBSA-N
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Description

“(S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid” is a compound that contains an oxazepane ring, which is a seven-membered heterocycle containing one oxygen atom, one nitrogen atom, and five carbon atoms. The compound also contains a carboxylic acid group (-COOH) and a tert-butoxycarbonyl (Boc) group. The Boc group is a common protecting group used in organic synthesis, particularly for the protection of amines .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the Boc group and the carboxylic acid group. The Boc group is a common protecting group that can be removed under acidic conditions . The carboxylic acid group is acidic and can participate in a variety of reactions, including esterification and amide formation.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds containing Boc groups are stable under basic conditions but can be deprotected under acidic conditions . The carboxylic acid group can form hydrogen bonds, which could influence the compound’s solubility and boiling point.

Scientific Research Applications

Synthesis and Chemical Properties

  • Lipase-Catalyzed Synthesis : A key step in synthesizing N-Boc (2R)-1,4-oxazepane-2-carboxylic acid involves a lipase-catalyzed regioselective lactamization. This process utilizes SpinChem rotating flow cell technology, simplifying enzyme work-up and recycling (Aurell et al., 2014).

  • Carboxylation and Butoxycarbonylation Reactions : The compound is involved in complex organic reactions, including carboxylation and butoxycarbonylation processes. These reactions are crucial for creating specific molecular structures in synthetic chemistry (Saito et al., 2006).

  • Synthesis of Antibacterial Agents : Derivatives of N-tert-butoxycarbonyl-thiazolidine carboxylic acid, closely related to the target compound, have been synthesized and show promising antibacterial activities. This indicates potential applications in developing new antibacterial drugs (Song et al., 2015).

Applications in Peptide Synthesis

  • Peptide Bond Formation : The compound plays a role in forming peptide bonds, especially in the synthesis of non-proteinogenic amino acids and dipeptide anilides. This is crucial for the creation of novel peptides and peptide-based drugs (Schutkowski et al., 2009).

  • Protecting Group in Amino Acid Synthesis : It acts as a protecting group in the synthesis of various amino acids, safeguarding reactive groups during complex chemical reactions. This is essential in pharmaceutical synthesis and the development of new drugs (Groth & Meldal, 2001).

Molecular Structure and Characterization

  • Crystal Structure Analysis : Studies on similar compounds like O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine help understand the molecular structure and conformation, which is vital for designing drugs with specific molecular orientations (Jankowska et al., 2002).

  • Self-assembly and Hydrogen Bonding : Research on related compounds involving tert-butoxycarbonyl groups has explored self-assembly processes directed by NH⋅⋅⋅O hydrogen bonding. This research is significant for designing molecular arrays and new materials (Armstrong et al., 2002).

Future Directions

The study and application of this compound would likely depend on its potential uses in organic synthesis or other areas of chemistry. The Boc group is widely used in peptide synthesis , so one possible area of study could be the synthesis of peptides or other bioactive compounds.

Mechanism of Action

Target of Action

It’s known that this compound is a tert-butyloxycarbonyl-protected amino acid . These types of compounds are typically used in peptide synthesis .

Mode of Action

The (S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid, as a tert-butyloxycarbonyl-protected amino acid, is used in the synthesis of dipeptides . The tert-butyloxycarbonyl group serves as a protecting group for the amino acid, preventing unwanted reactions during synthesis due to the amino acid’s multiple reactive groups .

Biochemical Pathways

It’s known that this compound is used in peptide synthesis , which is a crucial process in the production of proteins and other biological molecules.

Result of Action

The result of the action of (S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid is the successful synthesis of dipeptides . The compound’s tert-butyloxycarbonyl group protects the amino acid during synthesis, allowing for the formation of dipeptides without unwanted side reactions .

Action Environment

The action environment can significantly influence the efficacy and stability of (S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid. For instance, the compound is used in room-temperature ionic liquids during peptide synthesis . These ionic liquids are miscible in certain solvents and partially miscible in water, but immiscible in others . This suggests that the compound’s action, efficacy, and stability can be influenced by the solvent used and the temperature of the environment.

properties

IUPAC Name

(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-4-6-16-8(7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGITYLFOIAYYJU-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCOC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCO[C@@H](C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid

CAS RN

1273567-44-4
Record name (S)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid
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(S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid
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(S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid
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(S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid

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